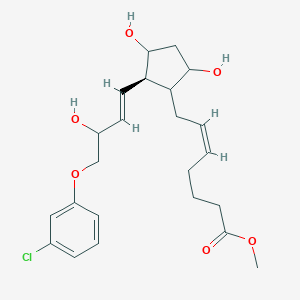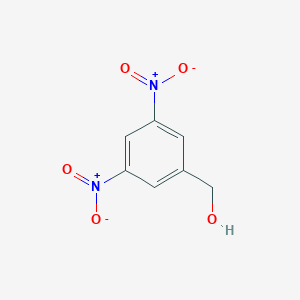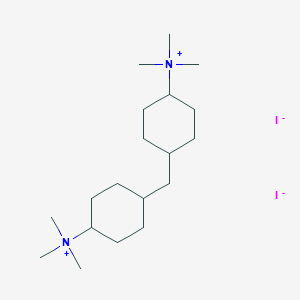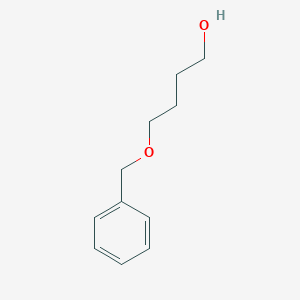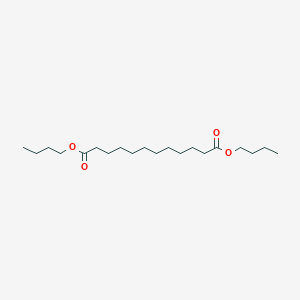
CB-25
描述
CB-25 is a compound known for its interaction with cannabinoid receptors. It is a partial agonist ligand of CB1 cannabinoid receptors, which means it can activate these receptors but not to their full extent. This compound has been studied for its ability to augment Forskolin-induced cyclic adenosine monophosphate (cAMP) formation in cancer cells .
科学研究应用
CB-25 在科学研究中有多种应用,包括:
化学: 用于涉及大麻素受体的研究中的配体。
生物学: 研究其对细胞信号通路的影响,特别是那些涉及 cAMP 的通路。
医学: 由于其调节 cAMP 水平的能力,正在研究其在癌症治疗中的潜在治疗效果。
作用机制
CB-25 通过结合 CB1 大麻素受体发挥作用。这种结合导致这些受体的激活,进而调节细胞内 cAMP 的产生。cAMP 水平的升高会影响各种细胞过程,包括细胞增殖和凋亡。 所涉及的分子靶点包括 CB1 受体和与 cAMP 相关的下游信号通路 .
准备方法
合成路线和反应条件
CB-25 的合成涉及多个步骤,从核心结构的制备开始。关键步骤包括:
核心结构的形成: 这涉及环丙胺与适当的酚衍生物的反应。
醚化: 然后用长链烷基卤化物对酚衍生物进行醚化,以形成所需的醚键。
工业生产方法
This compound 的工业生产可能会遵循类似的合成路线,但规模更大。这将涉及优化反应条件以最大限度地提高产量和纯度,以及实施纯化步骤,例如重结晶或色谱法。
化学反应分析
反应类型
CB-25 可以发生几种类型的化学反应,包括:
氧化: 此反应可在酚羟基处发生,导致形成醌。
还原: 还原反应可在酰胺键中的羰基处发生。
取代: 亲核取代反应可在醚键处发生。
常用试剂和条件
氧化: 常用的氧化剂包括高锰酸钾和三氧化铬。
还原: 可以使用诸如氢化铝锂或硼氢化钠之类的还原剂。
取代: 可以使用诸如甲醇钠或叔丁醇钾之类的亲核试剂。
主要产品
氧化: 形成醌。
还原: 形成醇或胺。
取代: 形成取代的醚。
相似化合物的比较
CB-25 可以与其他大麻素受体配体进行比较,例如:
Δ9-四氢大麻酚 (THC): 大麻的主要精神活性成分,它也结合 CB1 受体,但功效和效力不同。
花生四烯乙醇胺 (AEA): 一种内源性大麻素,在 CB1 受体上充当完全激动剂。
大麻二酚 (CBD): 大麻的另一个成分,具有不同的作用机制,并且不强烈地结合 CB1 受体。
独特性
This compound 在 CB1 受体的部分激动剂活性方面是独一无二的,这使其能够调节受体活性,而不会完全激活它。 这种特性在治疗应用中可能是有利的,在这些应用中,受体的完全激活可能会导致不希望有的副作用 .
属性
IUPAC Name |
N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO3/c1-2-3-10-13-21-18-23(27)20-24(19-21)29-17-12-9-7-5-4-6-8-11-14-25(28)26-22-15-16-22/h18-20,22,27H,2-17H2,1H3,(H,26,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFHZHCKWTBGPFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC(=CC(=C1)OCCCCCCCCCCC(=O)NC2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20470105 | |
| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
869376-63-6 | |
| Record name | N‐cyclopropyl‐11‐(3‐hydroxy‐5‐pentylphenoxy)undecanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20470105 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the downstream effects of CB-25 binding to its target?
A1: Research indicates that this compound may counteract both phases of formalin-induced nociception in vivo []. Further research is necessary to fully understand the downstream effects and signaling pathways influenced by this compound upon binding to its target.
Q2: What is the molecular formula and weight of this compound?
A2: The molecular formula for this compound (N-cyclopropyl-11-(3-hydroxy-5-pentylphenoxy)undecanamide) is C23H37NO3, and its molecular weight is 375.55 g/mol.
Q3: Is there any spectroscopic data available for this compound?
A3: While the provided research articles do not explicitly detail spectroscopic data for this compound, such information could be obtained through techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS).
Q4: How does this compound perform under various environmental conditions?
A4: The provided research does not specifically address the material compatibility or stability of this compound under different environmental conditions. Further research is necessary to determine its behavior under various temperatures, pH levels, and exposure to light or oxygen.
Q5: Does this compound exhibit any catalytic properties?
A5: Based on the provided research, there is no evidence suggesting that this compound possesses catalytic properties.
Q6: Have computational methods been employed to study this compound?
A6: Researchers utilized molecular modeling and docking simulations to investigate the interaction between this compound and the main protease (Mpro) of SARS-CoV-2 []. This study aimed to identify potential inhibitors of Mpro, a promising drug target for COVID-19 therapy.
Q7: How do structural modifications of this compound impact its activity and potency?
A7: The provided research does not provide specific details regarding the SAR of this compound. Further studies involving the synthesis and evaluation of this compound analogs are needed to establish the relationship between its structure and biological activity.
Q8: What is the safety profile of this compound?
A8: While the research suggests that this compound has a higher 50% lethal dose (LD50) compared to the known Mpro inhibitor GC376, indicating low toxicity [], further preclinical and clinical studies are essential to comprehensively assess its safety profile.
Q9: What is known about the pharmacokinetics of this compound?
A9: Detailed pharmacokinetic studies exploring the absorption, distribution, metabolism, and excretion (ADME) of this compound are currently lacking in the provided research.
Q10: Are there known resistance mechanisms associated with this compound?
A10: The development of resistance to drugs is a complex process, and the provided research does not offer information regarding resistance mechanisms associated with this compound.
Q11: What toxicological data are available for this compound?
A11: While the research suggests a favorable LD50 compared to a known Mpro inhibitor, a comprehensive toxicological evaluation is crucial to determine potential adverse effects and long-term safety [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


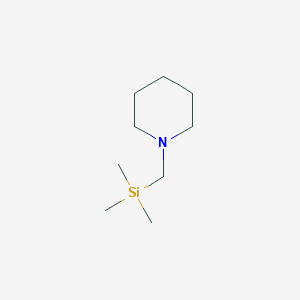
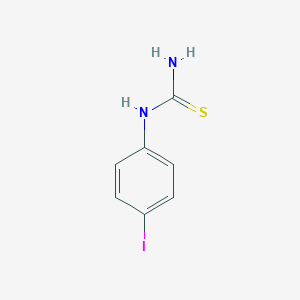
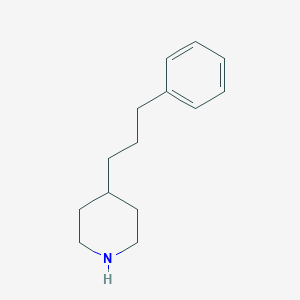
![Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine](/img/structure/B106342.png)
